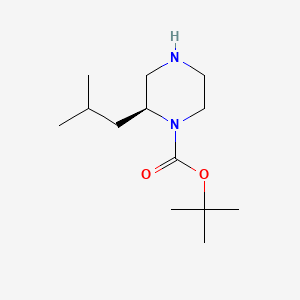

(S)-tert-butyl 2-isobutylpiperazine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)8-11-9-14-6-7-15(11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGGVOBNOVOVAM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590504 | |

| Record name | tert-Butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674792-06-4 | |

| Record name | 1,1-Dimethylethyl (2S)-2-(2-methylpropyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=674792-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-Isobutylpiperazine, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Chemical Properties of (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

(S)-tert-butyl 2-isobutylpiperazine-1-carboxylate is a chiral piperazine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural features, including the piperazine core, the bulky tert-butyl carbamate protecting group, and the isobutyl substituent, make it a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, available experimental data, and its relevance in the broader context of drug development.

Core Chemical Properties

While specific experimental data for this compound is not widely available in publicly accessible literature, its fundamental properties can be extrapolated from its structure and data available for its hydrochloride salt.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₁₃H₂₆N₂O₂ | Calculated |

| Molecular Weight | 242.36 g/mol | Calculated |

| CAS Number | Not available for the free base | - |

A closely related and commercially available compound is its hydrochloride salt:

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | - |

| Molecular Formula | C₁₃H₂₇ClN₂O₂ | [1] |

| Molecular Weight | 278.82 g/mol | [1] |

| CAS Number | 1217456-63-7 | [2] |

Spectroscopic Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not readily found in the surveyed literature. However, based on the known spectra of similar piperazine derivatives, the expected spectral characteristics can be predicted.

Expected ¹H NMR Spectral Features:

-

tert-butyl group: A sharp singlet around 1.4-1.5 ppm, integrating to 9 protons.

-

Isobutyl group: A doublet for the two methyl groups, a multiplet for the methine proton, and a multiplet for the methylene protons.

-

Piperazine ring protons: A series of complex multiplets in the region of 2.5-4.0 ppm.

-

N-H proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

tert-butyl group: Resonances for the quaternary carbon and the three methyl carbons.

-

Isobutyl group: Resonances for the two methyl carbons, the methine carbon, and the methylene carbon.

-

Piperazine ring carbons: Several distinct signals for the carbon atoms of the piperazine ring.

-

Carbamate carbonyl carbon: A signal in the downfield region, typically around 155 ppm.

Expected Mass Spectrometry Data:

-

The mass spectrum would be expected to show a molecular ion peak (M+) or, more likely, a protonated molecular ion peak ([M+H]+) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the tert-butyl group or cleavage of the piperazine ring.

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for this compound is not currently available in the public domain. However, the synthesis of substituted piperazines is a well-established area of organic chemistry.[3] A general synthetic strategy would likely involve the following key steps:

-

Synthesis of the 2-isobutylpiperazine core: This could be achieved through various methods, such as the alkylation of a pre-formed piperazine ring or through a multi-step synthesis involving the cyclization of appropriate precursors.

-

Boc Protection: The introduction of the tert-butoxycarbonyl (Boc) protecting group onto one of the nitrogen atoms of the piperazine ring. This is typically achieved by reacting the piperazine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

The following diagram illustrates a plausible, generalized synthetic workflow.

Caption: A generalized workflow for the synthesis of the target compound.

Biological and Pharmacological Context

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.[4] Piperazine derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[4][5][6]

The introduction of substituents on the piperazine ring, such as the isobutyl group in the target molecule, allows for the fine-tuning of the compound's steric and electronic properties. This can lead to enhanced binding affinity and selectivity for specific biological targets. The Boc-protecting group is often employed during synthesis to allow for selective functionalization of the other nitrogen atom in the piperazine ring, enabling the creation of diverse chemical libraries for drug screening.

While no specific biological activity or signaling pathway has been reported for this compound itself, its structural similarity to other pharmacologically active piperazine derivatives suggests its potential as an intermediate in the development of new therapeutic agents. For instance, various substituted piperazines have been investigated as ligands for a range of receptors and enzymes.[7][8][9]

The following diagram illustrates the central role of substituted piperazines in drug discovery.

Caption: Logical relationship of piperazine modification in drug discovery.

Conclusion

This compound is a chiral building block with significant potential in the field of drug discovery. While detailed experimental data for this specific compound is limited in the public domain, its chemical properties can be inferred from related structures. The piperazine scaffold is a well-established pharmacophore, and the presence of the isobutyl and Boc groups provides opportunities for the synthesis of diverse and potentially bioactive molecules. Further research into the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of novel therapeutic agents.

References

- 1. tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride [cymitquimica.com]

- 2. tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride CAS#: 1201785-12-7 [m.chemicalbook.com]

- 3. connectjournals.com [connectjournals.com]

- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 5. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. usiena-air.unisi.it [usiena-air.unisi.it]

- 9. ijrrjournal.com [ijrrjournal.com]

The Strategic Synthesis of Chiral 2-Substituted Piperazines from Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of FDA-approved drugs. The introduction of chirality at the C2 position of the piperazine ring offers a gateway to novel chemical space and enhanced biological activity. Amino acids, with their inherent chirality and diverse side chains, represent an ideal starting point for the stereocontrolled synthesis of these valuable building blocks. This technical guide provides a comprehensive overview of the core strategies for the synthesis of chiral 2-substituted piperazines from amino acids, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthetic Strategies

The synthesis of chiral 2-substituted piperazines from amino acids primarily revolves around a few key strategic approaches. These methods leverage the stereocenter of the starting amino acid to establish the chirality of the final piperazine product. The most prominent strategies include:

-

Cyclization of Chiral 1,2-Diamine Intermediates: This is a robust and widely employed method that involves the conversion of an amino acid into a chiral 1,2-diamine, which is then cyclized to form the piperazine ring.

-

Diastereoselective Reduction of Chiral 2,5-Diketopiperazines (DKPs): This approach utilizes the facile cyclodimerization of amino acids to form chiral DKPs, which are subsequently reduced to the desired piperazines.

-

Palladium-Catalyzed Asymmetric Hydrogenation: This modern technique offers high enantioselectivity in the synthesis of chiral piperazin-2-ones from pyrazin-2-ols, which can be further reduced to the target piperazines.

-

Intramolecular Cyclization via Mitsunobu Reaction: This method provides a means for the cyclization of N-protected amino alcohols, derived from amino acids, to form the piperazine ring with inversion of configuration at the alcohol center.

Synthesis via Cyclization of Chiral 1,2-Diamine Intermediates

This strategy is one of the most versatile and frequently utilized methods. The general workflow involves the initial conversion of an N-protected amino acid into a suitable intermediate, such as a β-keto ester, followed by reductive amination to generate the key chiral 1,2-diamine. Subsequent cyclization furnishes the desired 2-substituted piperazine.

Experimental Workflow

In-Depth Technical Guide to the Structure Elucidation of (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate, a chiral piperazine derivative of interest in medicinal chemistry and pharmaceutical development. The document details the spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and outlines the experimental protocols for acquiring this data. A plausible synthetic pathway is described, and a logical workflow for the complete structure elucidation is presented. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams generated with Graphviz (DOT language).

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a piperazine ring substituted at the 2-position with an isobutyl group and protected at the 1-position with a tert-butoxycarbonyl (Boc) group. The "(S)" designation indicates the stereochemistry at the chiral center (C2).

Table 1: Chemical Identity of this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₈N₂O₂ |

| Molecular Weight | 256.39 g/mol |

| CAS Number | 674792-06-4 |

| IUPAC Name | This compound |

| Synonyms | (2S)-1-Boc-2-isobutylpiperazine, (S)-2-Isobutyl-piperazine-1-carboxylic acid tert-butyl ester |

Spectroscopic Data

The structural confirmation of this compound is achieved through the analysis of its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J Hz) | Assignment |

| 3.88 - 3.79 | m | 1H | - | H-2 |

| 3.74 - 3.64 | m | 2H | - | H-3a, H-5a |

| 3.41 - 3.27 | m | 2H | - | H-3b, H-5b |

| 1.99 - 1.74 | m | 4H | - | H-6a, H-6b, Isobutyl-CH₂, Isobutyl-CH |

| 1.68 - 1.49 | m | 3H | - | NH, Isobutyl-CH₃ |

| 1.46 | s | 9H | - | Boc-C(CH₃)₃ |

| 1.45 - 1.33 | m | 1H | - | H-6b' |

Table 3: ¹³C NMR Spectroscopic Data (126 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

| 155.0 | Boc C=O |

| 79.3 | Boc C (CH₃)₃ |

| 62.8 | C-2 |

| 56.9 | C-3 or C-5 |

| 46.4 | C-3 or C-5 |

| 31.0 | Isobutyl CH₂ |

| 30.6 | Isobutyl CH |

| 29.3 | C-6 |

| 28.7 | Boc C(C H₃)₃ |

| 23.6 | Isobutyl CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: FT-IR Spectroscopic Data (Film)

| Wavenumber (νₘₐₓ cm⁻¹) | Intensity | Assignment |

| 3428 | Broad | N-H Stretch |

| 2971, 2872 | Strong | C-H Stretch (Aliphatic) |

| 1692 | Strong | C=O Stretch (Boc-Carbamate) |

| 1478, 1457 | Medium | C-H Bend (Alkyl) |

| 1397, 1366 | Medium | C-H Bend (tert-Butyl) |

| 1251, 1169 | Strong | C-N Stretch, C-O Stretch |

High-Resolution Mass Spectrometry (HRMS)

Experimental Protocols

Synthesis of this compound

A plausible synthetic route starts from the naturally occurring amino acid (S)-leucine, which possesses the required isobutyl group and stereochemistry.

Workflow for Synthesis:

Caption: Plausible synthetic pathway from (S)-leucine.

Protocol:

-

Reduction of (S)-Leucine: (S)-Leucine is reduced to the corresponding amino alcohol, (S)-leucinol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF).

-

Formation of (S)-2-Isobutylaziridine: The resulting (S)-leucinol is converted to the chiral aziridine. This can be achieved through various methods, such as the Mitsunobu reaction.

-

Ring-Opening of Aziridine: The N-H of the aziridine is first protected, for example with a nosyl group. The protected aziridine is then reacted with an appropriate amine, such as N-Boc-ethanolamine, to open the ring and form a diamine precursor.

-

Intramolecular Cyclization: The diamine precursor is then cyclized to form the piperazine ring. This can be achieved by converting the terminal alcohol to a leaving group (e.g., using the Appel reaction conditions) which is then displaced by the secondary amine. This would yield a piperazinone intermediate.

-

Reduction of the Piperazinone: The amide carbonyl of the piperazinone is reduced to a methylene group using a reagent like borane-THF complex (BH₃·THF) to yield the final product.

-

Purification: The final compound is purified by flash column chromatography on silica gel.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 500 MHz NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: ~4 s.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 125 MHz (on a 500 MHz instrument).

-

Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2.0 s.

-

Spectral Width: -10 to 220 ppm.

FT-IR Spectroscopy

Sample Preparation: A small amount of the neat oil is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

Acquisition:

-

Spectrometer: Fourier Transform Infrared Spectrometer.

-

Mode: Transmittance.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Structure Elucidation Workflow

The elucidation of the structure of an unknown compound follows a logical progression, integrating data from various analytical techniques.

physical and chemical properties of N-Boc-piperazine derivatives

An In-depth Technical Guide on the Physical and Chemical Properties of N-Boc-Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

N-tert-butoxycarbonyl-piperazine (N-Boc-piperazine) and its derivatives are pivotal building blocks in modern medicinal chemistry and drug discovery. The presence of the Boc protecting group on one of the piperazine nitrogens allows for selective functionalization of the second nitrogen atom, enabling the creation of diverse molecular libraries for high-throughput screening. The piperazine scaffold itself is a privileged structure found in numerous approved drugs, known for its ability to enhance physicochemical properties like solubility and bioavailability.[1] This guide provides a comprehensive overview of the physical and chemical properties of N-Boc-piperazine, detailed experimental protocols for the synthesis and characterization of its derivatives, and visualizations of relevant workflows and biological pathways.

Core Physical and Chemical Properties of N-Boc-Piperazine

N-Boc-piperazine, also known as tert-butyl 1-piperazinecarboxylate, is a white to yellowish crystalline solid.[2][3] It serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds.[4] The Boc group is stable under various reaction conditions but can be easily removed with mild acid, making it an ideal protecting group in multi-step syntheses.[4][5]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of the parent compound, N-Boc-piperazine.

| Property | Value | References |

| Molecular Formula | C₉H₁₈N₂O₂ | [3][6] |

| Molecular Weight | 186.25 g/mol | [3][7][8] |

| Appearance | White to light yellow crystalline solid/powder | [2][3][5][9] |

| Melting Point | 37-49 °C | [2][3][7][10] |

| Boiling Point | 258 °C at 760 mmHg | [2][3][11] |

| Density | 1.03 g/cm³ | [2][3][7] |

| Flash Point | 109.8 °C | [2][3][11] |

| pKa (Predicted) | 8.45 ± 0.10 | [12][13][14] |

| Solubility | Soluble in organic solvents (DCM, Methanol, Ethanol, Ethyl Acetate, DMSO).[5][9][12] Limited solubility in water.[5][15] | |

| Refractive Index | 1.467 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of N-Boc-piperazine derivatives. The following sections provide protocols for key experimental procedures.

Synthesis of N-Boc-Piperazine Derivatives (Mannich Base Example)

This protocol outlines a general two-step process for synthesizing N-((piperazin-1-yl)methyl)benzenamine derivatives, a class of Mannich bases.[1][16]

Step A: Synthesis of Boc-Protected Mannich Base

-

Dissolution: Dissolve N-Boc-piperazine (0.01 mol, 1.86 g) and a selected aniline derivative (0.01 mol) in an adequate amount of ethanol.[16]

-

Reaction Initiation: To the stirred reaction mixture, add formalin (37%, 1 mL).[16]

-

Reflux: Reflux the mixture for approximately 5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[16]

-

Isolation: Once the reaction is complete, pour the mixture into ice water.[16]

-

Filtration: Collect the resulting precipitate, which is the Boc-protected product, by filtration.[1]

Step B: Deprotection of the Boc Group

-

Acidification: Dissolve the Boc-protected Mannich base from Step A in 6N HCl (60 mL).[1][16]

-

Extraction (Wash): Wash the acidic solution with ether (3 x 50 mL) to remove any non-polar impurities.[16]

-

Basification: Basify the aqueous phase with solid KOH to a pH of 11.[1][16]

-

Product Extraction: Extract the final deprotected product with ethyl acetate (3 x 100 mL).[16]

-

Drying and Concentration: Combine the organic phases, dry them over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final Mannich base.[1][16]

Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is essential for structural elucidation. For N-Boc-piperazine derivatives, dynamic NMR behavior is often observed due to conformers arising from the partial amide double bond.[17][18]

-

¹H NMR: Key expected signals include:

-

A broad singlet around 2.3-2.8 ppm corresponding to the NH proton of the piperazine moiety.[16]

-

Triplets or doublets in the region of 2.4-3.8 ppm representing the alkyl protons of the piperazine ring.[16]

-

A singlet for the nine protons of the tert-butyl group of the Boc moiety.

-

Multiplets in the aromatic region (typically 6.4-8.2 ppm) if aryl substituents are present.[16]

-

-

¹³C NMR: Signals for the carbons of the NCH₂ groups of the piperazine ring are expected, along with signals for the Boc group and any other substituents.[18]

2.2.2. Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds.

-

Fragmentation Behavior: A common fragmentation pattern for N-substituted piperazine derivatives involves the characteristic neutral loss of the piperazine-containing moiety.[19] For example, in the analysis of certain piperazine derivatives, a primary fragmentation is the loss of N-methylpiperazine (-100 Da).[19] The exact fragmentation will depend on the specific derivative's structure and the ionization technique used.

2.2.3. High-Performance Liquid Chromatography (HPLC) HPLC is a robust method for assessing the purity of N-Boc-piperazine derivatives.[20]

-

General HPLC-UV Method:

-

Chromatographic Column: A chiral column such as Chiralpak IC (250 x 4.6 mm, 5µm) can be used.[20]

-

Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine (e.g., 90:10:0.1, v/v/v) is often effective.[20]

-

Flow Rate: 1.0 mL/min.[20]

-

Column Temperature: 35°C.[20]

-

Detection Wavelength: Dependent on the chromophores present in the derivative; for example, 340 nm has been used.[20]

-

Injection Volume: 10 µL.[20]

-

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for understanding complex processes in synthesis, characterization, and biological function.

Caption: General Synthesis Workflow for N-Boc-Piperazine Derivatives.

N-Boc-piperazine derivatives are integral to the development of advanced therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). These molecules can induce the degradation of specific proteins, like PD-L1, which is involved in immune evasion by cancer cells.[21][22]

Caption: PD-1/PD-L1 Signaling and PROTAC-mediated Degradation.

A systematic workflow is critical for the unambiguous characterization of newly synthesized compounds.

Caption: Experimental Workflow for Characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Boc-piperazine CAS 57260-71-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. innospk.com [innospk.com]

- 4. benchchem.com [benchchem.com]

- 5. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. N-Boc-Piperazine [prometheatechsynth.com]

- 8. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N- BOC Piperazine [intersperse.in]

- 10. N-boc-piperazine Chemical - Cas No: 57260-71-6, Technical Grade Powder, 98%-100% Purity, White To Light Yellow, Melting Point: 37-40â°c at Best Price in Pardi | Dsm Speciality Chemicals [tradeindia.com]

- 11. lifechempharma.com [lifechempharma.com]

- 12. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 13. lookchem.com [lookchem.com]

- 14. 1-BOC-Piperazine CAS#: 57260-71-6 [m.chemicalbook.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. jgtps.com [jgtps.com]

- 17. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. medchemexpress.com [medchemexpress.com]

The Strategic Shield: A Technical Guide to the Boc Protection of Piperazine Rings

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties. However, its symmetrical nature presents a formidable challenge in selective functionalization. The tert-butyloxycarbonyl (Boc) protecting group has emerged as a cornerstone strategy for the mono-protection of piperazine, enabling the controlled synthesis of complex drug candidates. This technical guide provides an in-depth exploration of the mechanism, experimental protocols, and comparative analysis of various methods for the Boc protection of piperazine rings.

Core Mechanism of Boc Protection

The reaction of a primary or secondary amine with di-tert-butyl dicarbonate (Boc₂O), commonly known as Boc anhydride, is the fundamental principle behind Boc protection. The lone pair of the nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, displacing a tert-butyl carbonate leaving group. The unstable tert-butyl carbonate subsequently decomposes into the innocuous byproducts, carbon dioxide and tert-butanol.[1]

The overall reaction is generally clean and high-yielding. The resulting N-Boc protected amine is stable to a wide range of non-acidic reagents, rendering the Boc group an excellent choice for multi-step syntheses.[2]

Strategies for Mono-Boc Protection of Piperazine

Achieving selective mono-protection of the symmetrical piperazine ring is a critical challenge. Several methodologies have been developed to favor the formation of the desired 1-Boc-piperazine over the disubstituted byproduct.

Direct Acylation with Excess Piperazine

The most straightforward approach involves reacting piperazine with a substoichiometric amount of Boc anhydride. By using a large excess of piperazine, the statistical probability of a single Boc anhydride molecule reacting with an already mono-protected piperazine is significantly reduced. While simple, this method requires a challenging separation of the mono-protected product from the unreacted piperazine.

Acid-Mediated Mono-protection

A more elegant and widely used strategy involves the in-situ protection of one of the piperazine nitrogens as an ammonium salt. By adding one equivalent of an acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), one of the nitrogen atoms is protonated, rendering it non-nucleophilic. The subsequent addition of Boc anhydride then selectively acylates the remaining free nitrogen. This method offers significantly improved regioselectivity and simplifies purification.[3][4]

Three-Step Synthesis from Diethanolamine

An alternative, high-yield synthesis of N-Boc piperazine commences with diethanolamine. This multi-step process involves chlorination of diethanolamine, followed by Boc protection of the resulting bis(2-chloroethyl)amine, and finally, a cyclization reaction with ammonia to form the N-Boc piperazine ring. This method is particularly suitable for large-scale industrial production due to its high yield and purity of the final product.[5][6]

Flow Chemistry Approach

Continuous flow chemistry offers precise control over reaction parameters such as stoichiometry, temperature, and reaction time. This technique has been successfully applied to the mono-Boc protection of piperazine, allowing for rapid optimization and high yields of the mono-protected product, often outperforming batch processes.[7]

Quantitative Data Summary

The following table summarizes quantitative data from various reported methods for the mono-Boc protection of piperazine, providing a comparative overview of their efficacy.

| Method | Key Reagents | Solvent | Temperature | Time | Yield of Mono-Boc-Piperazine | Reference(s) |

| Acid-Mediated (HCl) | Piperazine, Piperazine·2HCl, Boc₂O, NaOH | Water, Ethyl Acetate | Room Temp. | 0.5 h | 70-80% | [1][3] |

| Acid-Mediated (TFA) | Bispidine, TFA, Boc₂O, I₂ (catalyst) | Methanol | 0-5 °C to RT | 3 h | ~55% (for Bispidine) | [3] |

| Flow Chemistry | Piperazine, Boc₂O | Methanol | Room Temp. | Minutes | ~45% | [7] |

| Three-Step from Diethanolamine | Diethanolamine, SOCl₂, Boc₂O, NH₃·H₂O | Not specified | 60 °C | 2.5 h | 94.3% | [6] |

Detailed Experimental Protocols

Protocol for Acid-Mediated Mono-Boc Protection of Piperazine

This protocol is adapted from a procedure utilizing piperazine dihydrochloride to achieve mono-protection.[1]

Materials:

-

Piperazine

-

Piperazine dihydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium chloride (NaCl)

-

Sodium hydroxide (NaOH), saturated solution

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round bottom flasks, magnetic stirrer, and standard laboratory glassware

Procedure:

-

In a round bottom flask, dissolve 0.05 moles of piperazine and 0.005 moles of piperazine dihydrochloride in 20 mL of water.

-

Stir the mixture for 5 minutes and then add 4 g of NaCl to create a brine solution.

-

In a separate flask, prepare the Boc-donating reagent (e.g., by reacting t-butanol with 1,1'-carbonyldiimidazole (CDI) as described in the reference).[1]

-

Add the prepared Boc-donating reagent to the piperazine-containing brine solution.

-

Stir the reaction mixture vigorously for 30 minutes.

-

Add 10 mL of a saturated NaOH solution to the aqueous layer and extract with ethyl acetate (4 x 15 mL).

-

Discard the aqueous layer.

-

Wash the combined organic layers with water (4 x 5 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Protocol for Three-Step Synthesis of N-Boc Piperazine from Diethanolamine

This protocol is based on a patented industrial synthesis method.[6]

Step 1: Chlorination of Diethanolamine

-

React diethanolamine with a chlorinating agent such as thionyl chloride (SOCl₂) under reflux conditions to generate bis(2-chloroethyl)amine.

Step 2: Boc Protection of bis(2-chloroethyl)amine

-

React the bis(2-chloroethyl)amine from Step 1 with Boc anhydride under alkaline conditions to produce tert-butyl bis(2-chloroethyl)carbamate.

Step 3: Aminolysis and Cyclization

-

Raise the temperature of the reaction mixture from Step 2 to 60 °C.

-

Slowly add ammonia water to the solution over approximately 3 hours.

-

Maintain the reaction at 60 °C for 2.5 hours.

-

Cool the reaction mixture to below 25 °C.

-

Extract the reaction liquid three times with ethyl acetate.

-

Dry the combined ethyl acetate layers with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc piperazine.

Mandatory Visualizations

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. sciforum.net [sciforum.net]

- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 6. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 7. merckmillipore.com [merckmillipore.com]

Spectroscopic Data of Boc-Protected Piperazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butoxycarbonyl (Boc)-protected piperazines, essential intermediates in the synthesis of a wide array of pharmaceutical compounds. The precise characterization of these building blocks is critical for ensuring the integrity and success of multi-step synthetic routes in drug discovery and development. This document summarizes key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, details the experimental protocols for data acquisition, and presents visual workflows to aid in the understanding of their synthesis and characterization.

Data Presentation

The following tables compile the quantitative spectroscopic data for the parent Boc-piperazine (tert-butyl piperazine-1-carboxylate), providing a reference for researchers.

Table 1: 1H NMR Spectroscopic Data for 1-Boc-piperazine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 3.40-3.50 | br d | 4H | -CH2-N-Boc | CDCl3 |

| 2.85 | br s | 1H | -NH | CDCl3 |

| 2.40-2.55 | br d | 4H | -CH2-NH | CDCl3 |

| 1.46 | s | 9H | -C(CH3)3 | CDCl3 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: 13C NMR Spectroscopic Data for 1-Boc-piperazine

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 154.9 | C=O (carbamate) | CDCl3 |

| 79.5 | -C (CH3)3 | CDCl3 |

| 46.1 | -C H2-NH | CDCl3 |

| 44.0 (broad) | -C H2-N-Boc | CDCl3 |

| 28.4 | -C(C H3)3 | CDCl3 |

Table 3: Key IR Absorption Bands for 1-Boc-piperazine

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3330 | Medium | N-H stretch |

| ~2975, 2850 | Strong | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1420 | Medium | C-H bend |

| ~1240, 1170 | Strong | C-N stretch, C-O stretch |

Table 4: Mass Spectrometry Data for 1-Boc-piperazine

| Ionization Method | [M+H]+ (m/z) | [M+Na]+ (m/z) | Key Fragments (m/z) |

| ESI | 187.14 | 209.12 | 131.1 (M-C4H8+H)+, 87.1 (piperazine+H)+ |

| EI | - | - | 130 (M-C4H8), 86 (piperazine fragment), 57 (t-butyl cation) |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Specific parameters may need to be optimized for individual instruments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-20 mg of the Boc-protected piperazine sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.[1]

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.[2]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[3]

1H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[4]

-

Acquire a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient.

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

Process the data by applying Fourier transformation, phasing, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl3 at 7.26 ppm).[5]

13C NMR Acquisition:

-

Follow the same sample preparation and initial instrument setup as for 1H NMR.

-

A proton-decoupled experiment is commonly used to simplify the spectrum.[4][6]

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-220 ppm).[4]

-

Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (1-2 seconds) are typically required to obtain a good signal-to-noise ratio.[4]

-

Process the data similarly to the 1H spectrum and reference it to the solvent peak (e.g., CDCl3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of the Boc-protected piperazine in a volatile organic solvent (e.g., dichloromethane or acetone).[7]

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[7]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[7]

Data Acquisition (FTIR):

-

Obtain a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film into the spectrometer's sample holder.

-

Acquire the sample spectrum. The typical mid-IR region is 4000-400 cm-1.[8]

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[9]

-

The solvent should be of high purity (LC-MS grade) to minimize background ions.

Data Acquisition (ESI-MS):

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Apply a high voltage to the ESI needle to generate charged droplets.

-

The solvent evaporates, leading to the formation of gas-phase ions of the analyte.[10]

-

The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the use of Boc-protected piperazines.

Caption: Workflow for Spectroscopic Characterization.

Caption: Synthesis of Monosubstituted Piperazines.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. How To [chem.rochester.edu]

- 3. How to make an NMR sample [chem.ch.huji.ac.il]

- 4. benchchem.com [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate: A Technical Guide to Solubility and Stability

For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a compound is paramount for its successful progression through the development pipeline. This in-depth technical guide provides a comprehensive overview of the solubility and stability of (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate, a key building block in medicinal chemistry.

Predicted Physicochemical Properties

The solubility and stability of a compound are intrinsically linked to its physicochemical properties. Based on the structural motifs of this compound—a lipophilic tert-butyl group, a flexible isobutyl chain, and a polar piperazine ring—we can predict its general characteristics. The bulky tert-butyl group is known to influence steric interactions and can impact crystal packing, which in turn affects solubility. The piperazine core, with its two nitrogen atoms, provides sites for hydrogen bonding and potential protonation, suggesting a pH-dependent solubility profile.

| Property | Predicted Value/Characteristic | Influence on Solubility and Stability |

| Molecular Formula | C₁₃H₂₆N₂O₂ | - |

| Molecular Weight | 242.36 g/mol | Influences diffusion and dissolution rate. |

| Appearance | Likely a solid at room temperature | Physical form impacts dissolution. |

| pKa | Estimated to be in the range of 8-9 for the secondary amine | The compound's charge state, and therefore solubility, will be highly dependent on the pH of the medium. |

| LogP | Estimated to be in the range of 2-3 | Indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility. |

| Hydrogen Bond Donors | 1 (secondary amine) | Can participate in hydrogen bonding with protic solvents, potentially enhancing solubility. |

| Hydrogen Bond Acceptors | 2 (carbonyl oxygen, tertiary amine) | Can interact with protic solvents to improve solubility. |

Aqueous Solubility Profile

The aqueous solubility of a drug candidate is a critical determinant of its bioavailability and formulation feasibility. For this compound, solubility is expected to be influenced by factors such as pH, temperature, and the presence of co-solvents. Due to the basic nature of the piperazine nitrogen, the compound's solubility is predicted to be significantly higher in acidic conditions where the secondary amine is protonated, forming a more soluble salt.

Experimental Protocols for Solubility Determination

To accurately determine the solubility of this compound, two key experimental approaches are recommended: thermodynamic solubility and kinetic solubility.

1. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true saturation point in a given solvent.[1][2][3]

Methodology:

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values) in a sealed glass vial.

-

Equilibration: The vials are agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[1][2]

-

Phase Separation: The suspension is filtered through a low-binding syringe filter (e.g., 0.22 µm) or centrifuged at high speed to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve is prepared using known concentrations of the compound.[3]

2. Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution, which can sometimes lead to the formation of a supersaturated solution that precipitates over time.[1][4][5]

Methodology:

-

Preparation of Stock Solution: A concentrated stock solution of the compound is prepared in dimethyl sulfoxide (DMSO).

-

Serial Dilution: The DMSO stock solution is serially diluted in the desired aqueous buffer in a microtiter plate.

-

Precipitation Detection: The plate is incubated for a shorter period (e.g., 1-2 hours) at a controlled temperature. The formation of precipitate is detected by measuring the turbidity of the solution using nephelometry (light scattering) or by analyzing the concentration of the dissolved compound after filtration or centrifugation using UV spectroscopy or LC-MS.[1][4][5]

Diagram of the Solubility Testing Workflow

Caption: A flowchart illustrating the distinct workflows for determining thermodynamic and kinetic solubility.

Chemical Stability Profile

Assessing the chemical stability of a pharmaceutical intermediate is crucial to ensure its quality and purity over time and under various processing and storage conditions. The stability of this compound can be influenced by factors such as temperature, humidity, light, and pH. The ester and carbamate functional groups could be susceptible to hydrolysis under strongly acidic or basic conditions.

Experimental Protocol for Stability Testing

A comprehensive stability study should be conducted following the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10] This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and to establish a retest period.

Methodology:

-

Batch Selection: At least one representative batch of the compound should be used for the stability study.[9]

-

Storage Conditions: The compound is stored under a range of conditions as specified by ICH guidelines. These typically include long-term, intermediate, and accelerated stability studies.[6][8]

-

Stress Testing: To identify potential degradation products, forced degradation studies should be performed. This involves exposing the compound to more extreme conditions than those used in accelerated stability testing.

-

Acid/Base Hydrolysis: Exposure to acidic and basic solutions at elevated temperatures.

-

Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

Thermal Degradation: Exposure to high temperatures.

-

-

Sampling and Analysis: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term studies) and analyzed using a validated stability-indicating HPLC method.[7][9] This method should be capable of separating the parent compound from all potential degradation products.

-

Data Evaluation: The data is analyzed to determine the rate of degradation and to identify any significant changes in the purity or physical appearance of the compound. This information is used to establish a recommended storage condition and retest period.

Diagram of the ICH Stability Testing Workflow

Caption: A schematic outlining the key stages of an ICH-compliant stability study for a pharmaceutical intermediate.

Conclusion

While specific experimental data on this compound is not currently published, a thorough understanding of its solubility and stability can be achieved through the application of established principles and the execution of the detailed experimental protocols provided in this guide. By systematically evaluating its physicochemical properties, researchers and drug development professionals can make informed decisions to optimize its use in the synthesis of novel therapeutic agents and to ensure the quality and reliability of their research.

References

- 1. enamine.net [enamine.net]

- 2. In-vitro Thermodynamic Solubility [protocols.io]

- 3. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. database.ich.org [database.ich.org]

- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 9. snscourseware.org [snscourseware.org]

- 10. ICH Official web site : ICH [ich.org]

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential privileged structure in medicinal chemistry. Its prevalence in a vast array of clinically successful drugs is a testament to its remarkable versatility and favorable physicochemical properties. This guide provides a comprehensive technical overview of the piperazine moiety's role in drug design, offering insights into its impact on pharmacological activity, detailed experimental protocols for its utilization, and visualizations of its function in key biological pathways.

Physicochemical Properties and Pharmacokinetic Profile

The enduring utility of the piperazine ring in drug discovery can be attributed to a unique combination of properties that positively influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Aqueous Solubility: The two basic nitrogen atoms of the piperazine ring can be readily protonated at physiological pH, significantly enhancing the aqueous solubility of drug candidates. This is a critical factor for oral bioavailability and formulation development.

-

Lipophilicity Modulation: The piperazine core itself is relatively polar. However, substitution at the N1 and N4 positions with various lipophilic or hydrophilic groups allows for precise tuning of a compound's overall lipophilicity (LogP/LogD). This balance is crucial for membrane permeability and target engagement.

-

Metabolic Stability: While the piperazine ring can be susceptible to metabolism, particularly N-dealkylation, its inherent stability is often greater than that of other acyclic amines. Strategic substitution can further block or hinder metabolic attack, improving the drug's half-life.

-

CNS Penetration: The ability of piperazine-containing compounds to cross the blood-brain barrier (BBB) is highly dependent on the nature of their substituents. While the polar nature of the core can limit CNS penetration, the addition of lipophilic groups can facilitate entry into the central nervous system, making it a valuable scaffold for CNS-active drugs.[1]

Pharmacological Activities and Therapeutic Applications

The piperazine scaffold is a component of drugs spanning a wide range of therapeutic areas, a testament to its ability to interact with diverse biological targets.

Anticancer Agents

Piperazine is a key structural feature in numerous successful anticancer drugs, particularly kinase inhibitors. The piperazine moiety often serves as a linker, connecting different pharmacophoric elements and orienting them correctly within the kinase active site.

-

Imatinib (Gleevec®): A cornerstone in targeted cancer therapy, Imatinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the causative agent of chronic myeloid leukemia (CML). The N-methylpiperazine group in Imatinib plays a crucial role in enhancing solubility and oral bioavailability.

-

Olaparib (Lynparza®): This poly(ADP-ribose) polymerase (PARP) inhibitor is used in the treatment of cancers with mutations in BRCA1/BRCA2 genes. The piperazine ring is part of the pharmacophore responsible for binding to the PARP enzyme.

-

Palbociclib (Ibrance®): A selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of HR-positive breast cancer. The piperazine moiety contributes to the overall physicochemical properties of the molecule.

Central Nervous System (CNS) Agents

The piperazine scaffold is a prominent feature in many drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.

-

Antipsychotics: Many atypical antipsychotics, such as Aripiprazole and Olanzapine, incorporate a piperazine ring. This moiety often interacts with dopamine (D2) and serotonin (5-HT2A) receptors, which are key targets in the treatment of schizophrenia.

-

Antidepressants: Vortioxetine (Trintellix®), a multimodal antidepressant, features a piperazine ring that is crucial for its interaction with various serotonin receptors and the serotonin transporter (SERT).[2]

-

Anxiolytics: Buspirone, an anxiolytic agent, contains a piperazine moiety that contributes to its partial agonist activity at the 5-HT1A receptor.

Antihistamines

Several first and second-generation antihistamines utilize the piperazine scaffold.

-

Cetirizine (Zyrtec®): A second-generation antihistamine that is a metabolite of hydroxyzine. The piperazine ring is a core component of its structure, and the presence of a carboxylic acid group limits its penetration into the CNS, reducing sedative effects.

-

Meclizine (Antivert®): A first-generation antihistamine primarily used for motion sickness and vertigo. The piperazine core is central to its antihistaminic activity.

Antimicrobial Agents

The piperazine scaffold is also found in various antimicrobial agents, including antibacterial, antifungal, and antiviral drugs. The basic nitrogens of the piperazine ring can interact with microbial targets and also improve the pharmacokinetic properties of these drugs.

Quantitative Data of Representative Piperazine-Containing Drugs

The following table summarizes the pharmacological data for a selection of FDA-approved drugs containing the piperazine scaffold, illustrating the diverse targets and high potencies that can be achieved with this versatile core.

| Drug Name (Brand Name) | Therapeutic Class | Primary Target(s) | Quantitative Activity (IC50, Ki, etc.) |

| Imatinib (Gleevec®) | Anticancer | BCR-ABL, c-Kit, PDGFR | BCR-ABL: IC50 ≈ 250-500 nM |

| Olaparib (Lynparza®) | Anticancer | PARP1, PARP2 | PARP1: IC50 = 5 nM; PARP2: IC50 = 1 nM |

| Vortioxetine (Trintellix®) | Antidepressant | SERT, 5-HT1A, 5-HT3 | SERT: Ki = 1.6 nM; 5-HT1A (agonist): Ki = 15 nM; 5-HT3 (antagonist): Ki = 3.7 nM[3] |

| Aripiprazole (Abilify®) | Antipsychotic | D2, 5-HT1A, 5-HT2A | D2 (partial agonist): Ki = 0.34 nM; 5-HT1A (partial agonist): Ki = 1.7 nM; 5-HT2A (antagonist): Ki = 3.4 nM |

| Cetirizine (Zyrtec®) | Antihistamine | H1 Receptor | H1 (antagonist): Ki ≈ 6 nM |

| Sildenafil (Viagra®) | Erectile Dysfunction | PDE5 | PDE5: IC50 = 3.5 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of piperazine-containing compounds.

Synthesis of N-Boc-piperazine (Mono-protection of Piperazine)

N-Boc-piperazine is a crucial intermediate for the synthesis of asymmetrically substituted piperazine derivatives.

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve piperazine (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (0.5 equivalents) in dichloromethane to the piperazine solution over 30 minutes with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-piperazine.

-

Purify the product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure N-Boc-piperazine.

Determination of Octanol-Water Partition Coefficient (LogP)

Materials:

-

Test compound

-

1-Octanol (pre-saturated with water)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

-

Vials, shaker, centrifuge, HPLC with UV detector

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a vial containing a known volume of PBS (pH 7.4).

-

Add an equal volume of 1-octanol to the vial.

-

Securely cap the vial and shake vigorously for 1 hour at room temperature to allow for partitioning.

-

Centrifuge the vial at 3000 rpm for 10 minutes to ensure complete phase separation.

-

Carefully withdraw an aliquot from both the aqueous and octanol layers.

-

Analyze the concentration of the test compound in each phase by HPLC-UV.

-

Calculate the LogP value using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous).[4][5]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Materials:

-

PAMPA plate (e.g., 96-well format with a hydrophobic PVDF membrane)

-

Acceptor plate

-

Lecithin in dodecane solution (or other suitable lipid mixture)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound solutions

-

Plate reader or LC-MS/MS

Procedure:

-

Coat the membrane of the donor plate with 5 µL of the lecithin/dodecane solution and allow the solvent to evaporate.[6]

-

Fill the wells of the acceptor plate with PBS (pH 7.4).[6]

-

Add the test compound solutions (in PBS) to the wells of the donor plate.[6]

-

Place the donor plate on top of the acceptor plate, ensuring contact between the membrane and the acceptor solution.[6]

-

Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).[6]

-

After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a plate reader (for UV-active compounds) or LC-MS/MS.[6]

-

Calculate the permeability coefficient (Pe) using the appropriate formula, taking into account the surface area of the membrane and the incubation time.

Western Blot Analysis for Kinase Inhibition

Materials:

-

Cancer cell line expressing the target kinase

-

Cell culture medium and reagents

-

Test compound (piperazine-containing kinase inhibitor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (total kinase and phospho-specific kinase)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed the cancer cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of the test compound for a specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Normalize the protein amounts and separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against the total kinase and the phospho-specific form of the kinase overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponding to the total and phosphorylated kinase can be quantified to determine the inhibitory effect of the compound.[7][8][9][10]

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of action for several classes of piperazine-containing drugs.

Imatinib and the BCR-ABL Signaling Pathway

Olaparib and the PARP Inhibition Pathway

Vortioxetine and Serotonin Signaling Modulation

Atypical Antipsychotics and Dopamine/Serotonin Receptor Modulation

Piperazine Antihistamines and H1 Receptor Signaling

Conclusion

The piperazine scaffold continues to be a remarkably fruitful structural motif in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a multitude of biological targets have solidified its status as a privileged scaffold. As our understanding of disease biology deepens, the strategic application of the piperazine core will undoubtedly continue to yield novel and effective therapeutic agents for the foreseeable future. This guide has provided a comprehensive overview of the key aspects of piperazine in drug discovery, from its fundamental properties to its application in clinically relevant drugs and the experimental methodologies used in their development.

References

- 1. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyfreak.com [pharmacyfreak.com]

- 3. researchgate.net [researchgate.net]

- 4. enamine.net [enamine.net]

- 5. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]

- 7. Western blot protocol | Abcam [abcam.com]

- 8. bosterbio.com [bosterbio.com]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. azurebiosystems.com [azurebiosystems.com]

The Ascendant Therapeutic Potential of 2-Isobutylpiperazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically significant drugs. Within this broad class of compounds, derivatives featuring substitution at the 2-position of the piperazine ring are gaining increasing attention for their diverse and potent biological activities. This technical guide focuses specifically on 2-isobutylpiperazine derivatives, a subclass showing promise in various therapeutic areas, including central nervous system (CNS) disorders and antiviral applications. This document provides a comprehensive overview of their synthesis, biological evaluation, and potential mechanisms of action, with a strong emphasis on quantitative data and detailed experimental methodologies to aid in future research and development.

Core Biological Activities and Quantitative Data

Derivatives of 2-isobutylpiperazine have demonstrated a range of biological activities, primarily centered on their ability to modulate CNS targets and inhibit viral replication. The following tables summarize the key quantitative data from preclinical studies, offering a comparative analysis of the potency and efficacy of these compounds.

Table 1: CNS Receptor Binding Affinity of 2-Substituted Piperazine Derivatives

While specific data for 2-isobutylpiperazine derivatives remains nascent in publicly available literature, structure-activity relationship (SAR) studies on analogous 2-substituted piperazines provide valuable insights. For instance, studies on a series of pyridyl-piperazinyl-piperidine derivatives have highlighted the significant impact of substitution at the 2'-position of the piperazine ring on CXCR3 receptor affinity.[1] This suggests that the stereochemistry and nature of the substituent at this position are critical for potent receptor binding.

| Compound ID | 2'-Piperazine Substituent | Target Receptor | Binding Affinity (IC50, nM) | Reference |

| Analog 18j | (S)-ethyl | Human CXCR3 | 0.2 | [1] |

This table illustrates the high affinity achievable with small alkyl substituents at the 2-position of the piperazine ring, suggesting that 2-isobutyl derivatives could also exhibit potent interactions with GPCRs and other CNS targets.

Table 2: Antiviral Activity of Piperazine-Containing Compounds

The piperazine moiety is a common feature in various antiviral agents. Although specific IC50 or EC50 values for 2-isobutylpiperazine derivatives are not yet widely reported, data from structurally related compounds underscore the potential of this chemical class. For example, trisubstituted piperazine derivatives have been identified as potent non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro).[2]

| Compound ID | Virus | Target | IC50 (µM) | EC50 (µM) | CC50 (µM) | Reference |

| GC-14 | SARS-CoV-2 | Mpro | 0.40 | 1.1 | >100 | [2] |

This data highlights the potential for piperazine scaffolds to yield potent and selective antiviral agents with favorable safety profiles.

Key Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments commonly employed in the evaluation of 2-isobutylpiperazine derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the 2-isobutylpiperazine derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration) value using non-linear regression analysis.

Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay)

Principle: The plaque reduction assay is a standard method used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (PRNT₅₀).

Procedure:

-

Cell Seeding: Seed susceptible cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates and grow to confluence.

-

Virus Dilution: Prepare serial dilutions of the virus stock.

-

Infection: Remove the cell culture medium and infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units) in the presence of serial dilutions of the 2-isobutylpiperazine derivative.

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC₅₀ value.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of 2-isobutylpiperazine derivatives is crucial for their rational design and development. While specific pathways for this subclass are still under investigation, related piperazine compounds are known to interact with various signaling cascades.

For instance, in the context of CNS disorders, piperazine derivatives frequently target G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The interaction of a 2-isobutylpiperazine derivative with a hypothetical GPCR is depicted below.

Caption: Hypothetical GPCR signaling pathway modulated by a 2-isobutylpiperazine derivative.

In antiviral research, piperazine derivatives can act as enzyme inhibitors. For example, they can target viral proteases, which are essential for the cleavage of viral polyproteins into functional proteins required for viral replication.

Caption: Mechanism of action for a 2-isobutylpiperazine derivative as a viral protease inhibitor.

Conclusion and Future Directions

The 2-isobutylpiperazine scaffold represents a promising starting point for the development of novel therapeutics. The limited but encouraging data from related compound series suggest that this chemical class warrants further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 2-isobutylpiperazine derivatives to elucidate their structure-activity relationships against a broader range of biological targets. In particular, systematic screening against various CNS receptors and viral enzymes will be critical to uncovering the full therapeutic potential of this intriguing class of molecules. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers embarking on this exciting area of drug discovery.

References

Methodological & Application

Practical Synthesis of Enantiomerically Pure 2-Substituted Piperazines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the practical synthesis of enantiomerically pure 2-substituted piperazines, a critical scaffold in medicinal chemistry. The following sections summarize key synthetic strategies, present quantitative data in a comparative format, and offer detailed experimental procedures for reproducible results.

Introduction

Enantiomerically pure 2-substituted piperazines are prevalent structural motifs in a wide array of pharmaceuticals and bioactive molecules. Their defined stereochemistry is often crucial for target affinity and selectivity, making their efficient and scalable synthesis a key challenge in drug discovery and development. This document outlines several robust methods for obtaining these valuable building blocks in high enantiopurity.

Synthetic Strategies Overview

Several effective strategies have been developed for the asymmetric synthesis of 2-substituted piperazines. The primary approaches include:

-

Synthesis from Chiral Pool: Utilizing readily available chiral starting materials, such as α-amino acids, to construct the piperazine ring with inherent stereocontrol.

-

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in the formation of the piperazine core or its precursors.

-

Kinetic Resolution: Separating a racemic mixture of a piperazine derivative by selectively reacting one enantiomer, often with a chiral catalyst or reagent.

-

Enzymatic Resolution: Leveraging the high stereoselectivity of enzymes to resolve racemic piperazine precursors.

-

Asymmetric Lithiation: Direct, enantioselective functionalization of a prochiral piperazine at the C2 position using a chiral ligand.

The following sections provide detailed protocols and comparative data for selected methods representative of these strategies.

Data Summary: Comparison of Synthetic Methods

| Method | Starting Material | Key Reagents/Catalyst | Product Scope | Yield (%) | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |

| Synthesis from α-Amino Acids | α-Amino acids | 2-Bromoethyl-diphenylsulfonium triflate | Orthogonally protected 2-substituted piperazines | Not specified | Enantiomerically pure | [1][2] |

| Kinetic Resolution via Asymmetric Lithiation | Racemic 2-arylpiperazines | n-BuLi, (+)-sparteine | Enantioenriched 2-arylpiperazines and 2,2-disubstituted piperazines | 38-44 (recovered SM), 28-32 (disubstituted) | up to 99:1 er | [3] |